Sesamoside

Overview

Description

Mechanism of Action

Target of Action

Sesamoside is a main chemical ingredient iridoid glycoside from Lamiophlomic rotata It has been found to have analgesic and anti-inflammatory effects in animal studies .

Mode of Action

It is known to exhibit antioxidant and antiglycation activities . Antioxidants help protect cells against the damaging effects of reactive oxygen species, while antiglycation agents prevent the formation of advanced glycation end-products, which can lead to various health problems.

Biochemical Pathways

Its antioxidant and antiglycation activities suggest that it may influence pathways related to oxidative stress and the formation of advanced glycation end-products .

Result of Action

This compound has been found to have analgesic and anti-inflammatory effects in animal studies . These effects suggest that this compound may help alleviate pain and reduce inflammation. Additionally, its antioxidant and antiglycation activities suggest that it may help protect cells from damage and prevent the formation of harmful compounds in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of this compound in plants can vary depending on the growth stage of the plant . In one study, it was found that the content of this compound reached a maximum in the leaves of sesame plants at a certain growth stage . This suggests that the efficacy and stability of this compound can be influenced by factors such as the growth stage of the plant from which it is derived.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sesamoside can be synthesized through the extraction of sesame leaves or other plants containing the compound. The extraction process typically involves drying and crushing the plant material, followed by solvent extraction using methanol, ethanol, or hot water .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plants, drying, crushing, and solvent extraction. High-performance liquid chromatography (HPLC) is often used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Sesamoside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sesamol, a compound with potent antioxidant properties .

Scientific Research Applications

Sesamoside has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of iridoid glycosides

Biology: Studied for its role in plant metabolism and defense mechanisms

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antioxidant properties

Industry: Utilized in the development of natural health supplements and cosmetics due to its bioactive properties

Comparison with Similar Compounds

Similar Compounds

Lamalbid: Another iridoid glycoside found in sesame leaves with similar antioxidant properties

Shanzhiside Methyl Ester: An iridoid glycoside with anti-inflammatory effects

Acteoside: A phenylpropanoid glycoside with strong antioxidant activity

Uniqueness of Sesamoside

This compound is unique due to its specific combination of iridoid and glycoside structures, which contribute to its distinct biological activities. Its presence in various plant species and its potent bioactive properties make it a valuable compound for scientific research and industrial applications .

Biological Activity

Sesamoside is a lignan compound primarily found in sesame seeds and certain plants like Phlomis younghusbandii Mukerjee. This article delves into the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

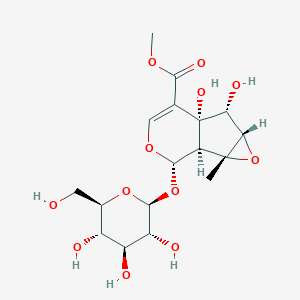

This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. The molecular formula is , and its structure includes multiple hydroxyl groups that enhance its antioxidant properties.

Pharmacological Activities

Recent studies have identified several key pharmacological activities of this compound:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, reducing oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage in various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation in various models of disease.

- Antiglycation Properties : this compound has been shown to prevent glycation reactions, which are implicated in diabetes and aging-related diseases.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage due to hypoxia and oxidative stress, making it a candidate for neurodegenerative disease therapies.

The biological activities of this compound are mediated through various molecular pathways:

- Regulation of AKR1B1 : this compound interacts with aldose reductase (AKR1B1), a key enzyme involved in glucose and lipid metabolism. This interaction plays a significant role in its anti-hypoxia effects .

- Network Pharmacology : Using network pharmacology approaches, this compound has been linked to multiple biological targets involved in inflammation, metabolism, and cell survival pathways .

- Molecular Docking Studies : Computational studies have demonstrated strong binding affinity between this compound and several target proteins, indicating potential therapeutic mechanisms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Hypoxic Conditions : In vitro studies showed that treatment with this compound significantly improved cell viability under hypoxic conditions by enhancing the expression of protective proteins and reducing inflammatory markers .

- Diabetes Management : In animal models, this compound administration resulted in improved glucose tolerance and reduced oxidative stress markers, suggesting its potential role in managing diabetes .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVXEPPPQBLGMQ-HISQCTEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@@H](OC=C([C@]3([C@@H]([C@@H]1O2)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922430 | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117479-87-5 | |

| Record name | Sesamoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117479875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESAMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S45L3ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sesamoside?

A1: this compound has a molecular formula of C29H36O15 and a molecular weight of 624.58 g/mol. [, , ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers commonly employ UV spectroscopy, IR spectroscopy, 1D and 2D NMR spectroscopy, and ESI-MS (Electrospray Ionization Mass Spectrometry) for the structural elucidation of this compound. [, , , ]

Q3: Are there any notable differences observed in the mass spectra of this compound depending on the ionization mode?

A3: Yes, Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound and other similar iridoid glycosides shows distinct differences between positive and negative ion modes. While positive ion spectra provide crucial information for molecular mass determination, negative ion spectra are less informative for this purpose. []

Q4: What are some of the traditional medicinal uses of plants containing this compound?

A4: Plants rich in this compound, such as Lamiophlomis rotata and Phlomis umbrosa, have a history of use in traditional medicine. They have been employed for treating various ailments, including colds, bone fractures, bleeding, inflammation, and rheumatic diseases. [, , ]

Q5: Has this compound demonstrated analgesic and anti-inflammatory effects in scientific studies?

A5: Yes, research suggests that this compound exhibits analgesic and anti-inflammatory activities. In a study on mice, this compound effectively reduced pain responses in the second phase of the formalin test and decreased xylene-induced ear swelling. Additionally, it showed efficacy in reducing carrageenan-induced paw edema and decreasing peritoneal capillary permeability. []

Q6: What is the potential role of this compound in alleviating paclitaxel-induced neuropathic pain?

A6: Studies suggest that this compound might play a role in managing paclitaxel-induced neuropathic pain by potentially modulating the transient receptor potential vanilloid 1 (TRPV1) pathway in the spinal cord. Administration of this compound to mice treated with paclitaxel showed a reduction in cold and mechanical pain, along with a downregulation of TRPV1 gene expression. []

Q7: What analytical techniques are commonly used to quantify this compound in plant material or extracts?

A7: High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative determination of this compound in various matrices. Researchers often couple HPLC with different detectors, such as PDA (Photodiode Array) and MS (Mass Spectrometry), for enhanced sensitivity and selectivity. [, , , , , ]

Q8: Why is it important to develop validated analytical methods for this compound?

A8: Validated analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound-containing herbal medicines and extracts. They provide reliable and accurate quantification of this compound, enabling researchers and manufacturers to control the consistency and potency of these products. [, ]

Q9: Are there any studies investigating potential drug-metabolizing enzyme interactions with this compound?

A9: Current research on this compound has not extensively explored its potential to induce or inhibit drug-metabolizing enzymes. Further investigations are needed to understand the metabolic fate of this compound and its potential interactions with other drugs. []

Q10: What is the current understanding of the safety and toxicity profile of this compound?

A10: Although this compound has shown promising biological activities in preclinical studies, comprehensive toxicity data are limited. Further research, including long-term studies, is essential to fully assess the safety profile and potential adverse effects of this compound before its clinical application. []

Q11: What are some key areas for future research on this compound?

A11: Several research areas warrant further investigation, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.